4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of dihydropyridine derivatives, including those with specific substitutions like 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, involves the Hantzsch dihydropyridine synthesis or modifications thereof. A key step in their synthesis is often the formation of the 1,4-dihydropyridine ring through the condensation of β-ketoesters with aldehydes and ammonium acetate under various conditions. The synthesis process can be influenced by factors such as catalysts, reaction time, and solvent choice. For example, phase transfer catalysis has been utilized to modify the synthetic procedure of similar compounds, significantly affecting the yield and reaction efficiency (Li Ruo-qi, 2008).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by their 1,4-dihydropyridine core, with various substituents influencing their physical and chemical properties. Crystalline structure analysis through X-ray diffraction reveals hydrogen bonding interactions and conformational details. For instance, the presence of polar orthosubstituents on the phenyl ring of chloro-substituted dihydropyridines can accommodate hydrogen bonding to the carbonyl oxygen atom, indicating a level of structural flexibility and interaction capability that can influence biological activity (G. Caignan, E. M. Holt, 2000).
Scientific Research Applications
Efficient Synthesis for Studying Impurities in Clevidipine Butyrate : Zhou Bang-chan (2014) discusses the efficient synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, which aids in studying impurities in clevidipine butyrate (Zhou, 2014).
Inhibition of Phenylephrine-Induced Contraction in Human Prostate : A study by Wong et al. (1998) found that a dihydropyridine derivative effectively inhibits phenylephrine-induced contraction of the human prostate by selectively binding to alpha1a adrenoceptors (Wong et al., 1998).
Calcium Channel Modulating Activities : Amini, McEwen, and Knaus (2001) reported that certain compounds, including 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid derivatives, show promising calcium channel modulating activities. This could benefit smooth muscle function and reduce side effects of calcium channel agonists (Amini et al., 2001).
Hydrogen Bonding Networks in Crystal Structures : Metcalf and Holt (2000) observed hydrogen-bonding networks involving carbonyl O atoms in the crystal structures of certain dihydropyridine compounds, including those with methoxy groups serving as hydrogen-bond acceptors (Metcalf & Holt, 2000).
Antiarrhythmic and Calcium Antagonistic Activity : Research by Holt and Caignan (2000) indicates that new 1,4-dihydropyridine derivatives with C4 heterocyclic substituents, like the one , demonstrate potential antiarrhythmic activity and antagonistic activity in L-type voltage-gated calcium channels (Holt & Caignan, 2000).
Antiulcer Activity : Subudhi, Panda, and Bhatta (2009) found that 1,4-dihydropyridines, when combined with sulfanilamide, show enhanced antiulcer activity. The methoxy group substitution in these compounds increases their potential (Subudhi et al., 2009).
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and any potential biological activity. This could include studies on its mechanism of action, potential uses in medicine or industry, and its safety profile .
properties
IUPAC Name |
4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOQTPGTBGTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383176 | |
Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
CAS RN |
123853-39-4, 105580-45-8 | |
Record name | H-152/81 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-152/81 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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